Antibacterial Potency: Nornidulin vs. Nidulin Against Bacillus cereus and Enterococcus faecium
In a direct head-to-head comparison, nornidulin exhibits 4-fold weaker antibacterial activity against Bacillus cereus compared to nidulin, with MIC90 values of 6.25 μg/mL and 1.56 μg/mL, respectively [1]. Against Enterococcus faecium, nornidulin shows a 2-fold reduction in potency (MIC90 6.25 μg/mL vs. nidulin 3.13 μg/mL). However, nornidulin retains activity against MRSA (MIC 2 μg/mL), which is not observed with nidulin in the same assay panel [2]. This differential profile is critical for researchers targeting specific Gram-positive pathogens.
| Evidence Dimension | Antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | B. cereus: 6.25 μg/mL; E. faecium: 6.25 μg/mL; MRSA: 2 μg/mL |
| Comparator Or Baseline | Nidulin (B. cereus: 1.56 μg/mL; E. faecium: 3.13 μg/mL; MRSA: no activity reported) |
| Quantified Difference | 4-fold less potent vs. B. cereus; 2-fold less potent vs. E. faecium; unique MRSA activity |
| Conditions | MIC90 determination against bacterial strains; 24-48 h incubation |
Why This Matters
Selection of nornidulin over nidulin is justified when MRSA activity is required, despite lower potency against other Gram-positive species.
- [1] Isaka M, Yangchum A, Rachtawee P, et al. Semisynthesis and antibacterial activities of nidulin derivatives. J Antibiot. 2019;72:181-184. doi:10.1038/s41429-018-0133-0 View Source
- [2] Bertin Bioreagent. Nornidulin (CAT N°: 23646). Product Datasheet. View Source
